3-Pyrrolidinamine, 4-methoxy-, (3R,4R)-
Description
Significance of Chiral Pyrrolidine (B122466) Derivatives in Contemporary Chemical Research
Chiral pyrrolidine derivatives are a class of organic compounds that have garnered significant attention in modern chemical research due to their versatile applications. researchgate.netnih.gov The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent scaffold in a vast array of biologically active molecules, including many pharmaceuticals. nih.gov The inherent chirality of many pyrrolidine derivatives, arising from the presence of one or more stereocenters, makes them invaluable tools in asymmetric synthesis, where the control of stereochemistry is crucial. nih.gov
These derivatives are widely employed as chiral auxiliaries, ligands for transition metal catalysts, and organocatalysts. nih.gov Their rigid, cyclic structure often allows for excellent stereochemical control in chemical transformations. The significance of chiral pyrrolidines is underscored by their presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Furthermore, the spatial arrangement of substituents on the pyrrolidine ring can drastically influence the biological activity of a molecule, making the synthesis of specific stereoisomers a key objective in drug discovery. nih.govnih.gov The development of efficient synthetic routes to access enantiomerically pure pyrrolidine derivatives is, therefore, an active area of research. researchgate.netacs.org
Stereochemical Purity and its Implications in Complex Molecule Synthesis
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in organic chemistry with profound implications for the synthesis of complex molecules. numberanalytics.comnumberanalytics.com The stereochemical purity of a compound, which refers to the extent to which it consists of a single stereoisomer, is a critical factor in many applications, particularly in the pharmaceutical industry. numberanalytics.comnih.gov The biological activity of a chiral molecule is often highly dependent on its stereochemistry, as it interacts with chiral biological targets such as enzymes and receptors in a stereospecific manner. numberanalytics.comnih.gov
The synthesis of complex molecules with multiple stereocenters presents a significant challenge. Achieving high stereochemical purity is essential, as different stereoisomers of a molecule can exhibit different pharmacological, toxicological, and pharmacokinetic properties. nih.gov In some cases, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even harmful. numberanalytics.com Therefore, the ability to selectively synthesize a single, desired stereoisomer is a key goal in modern organic synthesis. This has led to the development of a wide range of stereoselective and stereospecific reactions that allow for the construction of complex molecules with high levels of stereochemical control. numberanalytics.com
Overview of (3R,4R)-3-Pyrrolidinamine, 4-methoxy- as a Stereodefined Building Block
(3R,4R)-3-Pyrrolidinamine, 4-methoxy- is a chiral building block that belongs to the family of substituted pyrrolidines. Its structure is characterized by a pyrrolidine ring with an amine group at the 3-position and a methoxy (B1213986) group at the 4-position, with a specific trans relative stereochemistry and a defined absolute configuration of (3R,4R). This precise three-dimensional arrangement makes it a valuable intermediate in the synthesis of more complex chiral molecules.
The utility of this building block lies in the presence of two key functional groups: the primary amine and the methoxy group. The amine functionality can be readily modified to introduce a wide range of substituents or to participate in various coupling reactions. The methoxy group can influence the molecule's conformation and electronic properties. The defined stereochemistry of (3R,4R)-3-Pyrrolidinamine, 4-methoxy- allows for the transfer of this chirality into a target molecule, which is a crucial strategy in asymmetric synthesis.
While specific research focusing solely on (3R,4R)-3-Pyrrolidinamine, 4-methoxy- is not extensively documented in publicly available literature, the importance of closely related structures is well-established. For instance, derivatives of 3-amino-4-methoxypyrrolidine have been utilized as key intermediates in the synthesis of potent and selective enzyme inhibitors. acs.org Furthermore, synthetic methods have been developed for related compounds like (3S,4S)-3-methoxy-4-methylaminopyrrolidine, which is an important intermediate for a novel quinolone antitumor agent. researchgate.net These examples highlight the potential of the 3-amino-4-methoxypyrrolidine scaffold as a valuable component in the design and synthesis of new therapeutic agents.
Below is a table summarizing the key structural features of (3R,4R)-3-Pyrrolidinamine, 4-methoxy-.
| Feature | Description |
| Chemical Formula | C5H12N2O |
| IUPAC Name | (3R,4R)-4-methoxypyrrolidin-3-amine |
| Chirality | Chiral, with two stereocenters at C3 and C4 |
| Stereochemistry | (3R,4R) configuration |
| Functional Groups | Primary amine, Methoxy group, Secondary amine (in the ring) |
| Potential Applications | Chiral building block in organic synthesis |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R,4R)-4-methoxypyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2O/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1 |
InChI Key |
GUCHNZPHITVHJH-RFZPGFLSSA-N |
Isomeric SMILES |
CO[C@@H]1CNC[C@H]1N |
Canonical SMILES |
COC1CNCC1N |
Origin of Product |
United States |
Stereoselective Synthesis of 3r,4r 3 Pyrrolidinamine, 4 Methoxy
Methodologies for Asymmetric Induction in Pyrrolidine (B122466) Ring Systems
Asymmetric induction is crucial for creating the specific stereoisomer required for biological activity. The primary approaches involve utilizing existing chirality from natural sources or creating new stereocenters from achiral precursors using chiral catalysts or auxiliaries.
The chiral pool strategy leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of chiral pyrrolidines, compounds like amino acids (e.g., proline, hydroxyproline) and tartaric acid are common choices. mdpi.com
A stereospecific synthesis for the closely related compound, (3S,4S)-3-methoxy-4-methylaminopyrrolidine, has been successfully developed starting from either D- or L-tartaric acid. researchgate.net This approach achieves the desired stereochemistry through a sequence of reactions involving two SN2 displacements, which inherently control the configuration of the stereocenters. researchgate.net This strategy is highly effective because the stereocenters of the tartaric acid backbone directly template the formation of the new stereocenters in the pyrrolidine ring.
Another common starting material for this strategy is pyroglutamic acid, which provides a pre-formed pyrrolidine ring with an established stereocenter at C5. acs.org Synthetic routes from this precursor often involve modifications such as reduction and nucleophilic additions to introduce substituents at other positions on the ring. acs.org
Table 1: Examples of Chiral Pool Precursors for Pyrrolidine Synthesis
| Chiral Precursor | Key Features | Reference |
|---|---|---|
| D/L-Tartaric Acid | Provides C2 and C3 stereocenters | researchgate.net |
| (S)-Pyroglutamic Acid | Pre-formed pyrrolidine ring with C5 stereocenter | acs.org |
De novo strategies construct the chiral pyrrolidine ring from achiral or prochiral precursors. These methods rely on asymmetric reactions to induce the desired stereochemistry. A prominent method in this category is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. acs.org This reaction can generate up to four stereogenic centers in a single step with high diastereoselectivity. acs.org The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group on the azadiene component, can effectively direct the stereochemical outcome of the cycloaddition. acs.org
Another powerful de novo approach is the organocatalytic Michael addition of aldehydes to nitroalkenes, which generates γ-nitroaldehydes. researchgate.net These intermediates can then undergo reductive cyclization to form highly substituted chiral pyrrolidines. The initial Michael addition sets the stereochemistry, which is then carried through to the final cyclized product. researchgate.net
Recently, a strategy involving two consecutive C(sp³)–H amination reactions has been devised to build 2,5-disubstituted pyrrolidines from simple hydrocarbons, showcasing a novel approach to building the ring system from non-functionalized precursors. acs.org
Catalytic Approaches to Enantioselective Pyrrolidinamine Formation
Catalytic methods offer an efficient and atom-economical way to synthesize chiral molecules. These approaches use substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules without the need for metal catalysts. nih.gov For pyrrolidine synthesis, proline and its derivatives are frequently used as catalysts. mdpi.com
A key reaction is the asymmetric cascade reaction, such as the aza-Michael/aldol (B89426) domino reaction of α-ketoamides with α,β-unsaturated aldehydes, which can produce functionalized pyrrolidin-2-ones with three contiguous stereocenters. nih.gov Similarly, cascade reactions between N-tosyl aminomethyl enones and α-cyano-α,β-unsaturated ketones, catalyzed by cinchona-derived bifunctional catalysts, yield highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. nih.govrsc.org These reactions proceed through the formation of chiral enamines or iminium ions, which control the facial selectivity of the subsequent bond-forming steps. researchgate.net
Table 2: Representative Organocatalytic Methods for Pyrrolidine Synthesis
| Reaction Type | Catalyst Type | Key Intermediate | Stereoselectivity | Reference |
|---|---|---|---|---|
| Michael Addition/Reductive Cyclization | Diarylprolinol silyl (B83357) ether | γ-Nitroaldehyde | High dr and ee | researchgate.net |
| Aza-Michael/Aldol Cascade | Proline-based | Enamine/Iminium | >20:1 dr, 60-96% ee | nih.gov |
Transition metals like rhodium, copper, and gold are widely used to catalyze the asymmetric synthesis of pyrrolidines. A notable strategy is the rhodium-catalyzed asymmetric nitrene C–H insertion, which can form the pyrrolidine ring through intramolecular C(sp³)–H amination. acs.org
Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds also provides an effective route to pyrrolidines under mild conditions. organic-chemistry.orgacs.org Furthermore, the combination of copper(I) catalysis with a chiral ligand can facilitate asymmetric 1,3-dipolar cycloadditions of azomethine ylides, leading to highly enantioenriched pyrrolidine derivatives. nih.govrsc.org This method is particularly versatile and allows for the construction of densely functionalized pyrrolidine rings. nih.govrsc.org
Gold catalysts have been employed in tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides to afford various enantioenriched pyrrolidines in excellent yields and enantioselectivities. organic-chemistry.org
Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the synthesis of chiral pyrrolidines, engineered enzymes offer a sustainable and efficient alternative to traditional chemical methods. nih.gov
Directed evolution has been used to engineer variants of cytochrome P450 enzymes (specifically P411) that can catalyze the intramolecular C(sp³)–H amination of organic azides. researchgate.netescholarship.org This "new-to-nature" enzymatic reaction proceeds via an alkyl nitrene intermediate, inserting it into a C-H bond to forge the pyrrolidine ring with good to excellent enantioselectivity (up to 99:1 er) and catalytic efficiency. nih.govacs.org This biocatalytic platform provides a direct and concise route to chiral N-heterocycles from simple azide (B81097) precursors. nih.govacs.orgwilddata.cn Another common biocatalytic approach involves the intramolecular condensation of aminoaldehydes or aminoketones, followed by reduction using imine reductases, to form the chiral cyclic amine. nih.govacs.org
A chemoenzymatic approach has also been described for synthesizing derivatives like (3S,4S)-3-methoxy-4-methylaminopyrrolidine. researchgate.net This method uses a lipase-mediated resolution of a key intermediate, 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine, to achieve excellent enantiomeric excess (>99% ee). researchgate.net
Diastereoselective Synthesis Utilizing Existing Chiral Centers
A powerful strategy for establishing the desired (3R,4R) stereochemistry in 3-amino-4-methoxypyrrolidine involves the use of starting materials from the chiral pool. Natural compounds like tartaric acid and amino acids serve as readily available sources of defined stereocenters, which can be elaborated into the target pyrrolidine ring with high stereocontrol.
One potential route leverages L-tartaric acid as the chiral precursor. An analogous synthesis of the (3S,4S)-enantiomer has been successfully demonstrated starting from D-tartaric acid, suggesting a parallel pathway for the (3R,4R)-isomer from the readily available L-tartaric acid researchgate.netresearchgate.net. This approach typically involves the conversion of the tartaric acid derivative into a suitable intermediate where the two stereocenters are preserved during the formation of the pyrrolidine ring. Key transformations often include the formation of a cyclic sulfate (B86663) or a diepoxide, followed by nucleophilic ring-opening reactions that proceed with inversion of configuration to establish the trans-relationship between the amino and methoxy (B1213986) substituents.
Another viable approach starts from chiral α-amino acids. For instance, serine or threonine derivatives can be converted into chiral aziridines, which then serve as electrophiles in ring-opening reactions. The inherent chirality of the amino acid directs the stereochemical outcome of the subsequent transformations.
Furthermore, the synthesis of intermediates with the correct (3R,4R) stereochemistry, such as (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been reported researchgate.net. This compound can serve as a key building block. The existing hydroxyl groups can be selectively protected and then converted to the desired amine and methoxy functionalities through stereospecific reactions. For example, the hydroxyl group at C4 could be methylated, and the hydroxyl at C3 could be converted to an azide via a Mitsunobu reaction (which proceeds with inversion of configuration if the starting material has a cis relationship), followed by reduction to the amine.
The diastereoselectivity of these reactions is often high, driven by the steric and electronic properties of the chiral starting material and the reagents used. The table below summarizes potential chiral precursors and key transformations for the synthesis of (3R,4R)-3-amino-4-methoxypyrrolidine.
| Chiral Precursor | Key Intermediate(s) | Key Transformation(s) |
| L-Tartaric Acid | Cyclic sulfate or diepoxide | Nucleophilic ring-opening |
| L-Serine | Chiral aziridine-2-carboxylate | Ring-opening with a methoxy equivalent |
| (3R,4R)-4-Hydroxymethylpyrrolidin-3-ol | Protected diol | Selective functional group manipulation |
Strategic Protecting Group Implementations in Pyrrolidinamine Synthesis
The successful stereoselective synthesis of (3R,4R)-3-Pyrrolidinamine, 4-methoxy- is critically dependent on a well-designed protecting group strategy. Protecting groups are essential to mask reactive functional groups, prevent side reactions, and in some cases, influence the stereochemical course of a reaction.
Amine and Hydroxyl Protection: During the synthesis, the precursor functional groups for the final amine and methoxy groups often require protection. For instance, if the synthesis proceeds through a 3-amino-4-hydroxypyrrolidine intermediate, both the amino and hydroxyl groups will likely be protected. The amino group can be protected as a carbamate (B1207046) (e.g., Boc) or an amide. The hydroxyl group is commonly protected as an ether (e.g., benzyl (B1604629) ether, silyl ether) or an ester.
The orthogonality of protecting groups is a key consideration. This means that each protecting group can be removed selectively without affecting the others, allowing for a stepwise and controlled deprotection sequence in the final stages of the synthesis. For example, a synthetic route might employ an N-Boc group, a benzyl ether for the hydroxyl group, and an azido (B1232118) group as a precursor to the amine. The benzyl ether can be removed by hydrogenolysis, which would also reduce the azide to the amine, followed by the removal of the Boc group under acidic conditions.
The following table provides examples of common protecting groups used in the synthesis of substituted pyrrolidines and their typical deprotection conditions.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Pyrrolidine Nitrogen | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |
| Pyrrolidine Nitrogen | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |
| Amino Group | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |
| Hydroxyl Group | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |
| Hydroxyl Group | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) |
Optimization and Scalability Considerations for Stereoselective Production
The transition of a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction conditions and consideration of scalability factors to ensure efficiency, safety, and cost-effectiveness.
Reaction Optimization: Key parameters for optimization include reaction time, temperature, concentration, and stoichiometry of reagents. For diastereoselective reactions, it is crucial to maximize the formation of the desired (3R,4R) isomer while minimizing the formation of other stereoisomers. This can often be achieved by fine-tuning the solvent, catalyst, and temperature. For instance, in cycloaddition reactions, the choice of a chiral auxiliary or catalyst can significantly influence the diastereomeric ratio acs.orgrsc.org. Purification methods, such as crystallization-induced diastereomeric resolution, can also be optimized to improve the stereochemical purity of the final product.
Scalability of Key Steps: Certain reactions that are straightforward on a small scale can present challenges during scale-up. For example, cryogenic reactions, while often providing high selectivity, can be difficult and expensive to implement on a large scale. Similarly, chromatographic purifications are generally not feasible for large quantities of material. Therefore, developing a synthetic route that relies on scalable unit operations such as crystallization, distillation, and extraction is highly desirable rsc.org.
Process Safety and Environmental Impact: A thorough evaluation of the safety hazards associated with all reagents, intermediates, and reaction conditions is essential. The use of highly toxic or explosive reagents should be avoided if possible. Furthermore, the environmental impact of the synthesis should be minimized by reducing solvent usage, employing greener solvents, and minimizing waste generation. Atom economy is another important consideration, where the synthetic route is designed to incorporate the maximum number of atoms from the starting materials into the final product.
Recent advances in flow chemistry offer promising solutions for the scalable and safe production of chiral compounds. Continuous flow reactors can provide better control over reaction parameters, leading to improved yields and selectivities, and can often be scaled up more readily than traditional batch processes rsc.org.
The table below highlights key considerations for the optimization and scalability of the synthesis of (3R,4R)-3-Pyrrolidinamine, 4-methoxy-.
| Aspect | Key Considerations |
| Yield and Selectivity | Optimization of temperature, solvent, catalyst, and reaction time. |
| Purification | Development of non-chromatographic methods (crystallization, distillation). |
| Safety | Hazard analysis of all reagents and reactions; avoidance of hazardous materials. |
| Cost-Effectiveness | Use of inexpensive starting materials and reagents; minimizing the number of synthetic steps. |
| Sustainability | Reduction of solvent and energy consumption; waste minimization. |
Chemical Reactivity and Derivatization of 3r,4r 3 Pyrrolidinamine, 4 Methoxy
Functionalization at the Amine Moiety
The primary amine at the C-3 position is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents. Common reactions include acylation, alkylation, and arylation, which are fundamental for building molecular complexity.
Acylation: The primary amine can be readily acylated to form amides. This is often achieved using acyl chlorides or anhydrides under basic conditions. For instance, in the synthesis of related pyrrolidine (B122466) structures, acetic anhydride (B1165640) has been used for N-acetylation. This transformation is crucial for modulating the electronic properties and biological activity of the parent molecule.
Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. However, this can sometimes lead to over-alkylation. Reductive amination offers a more controlled method for introducing alkyl groups.
Arylation: The introduction of an aryl group onto the primary amine can be accomplished through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide or triflate with the amine.
The secondary amine within the pyrrolidine ring can also undergo functionalization, typically after protection of the more reactive primary amine. N-protection, for example with a tert-butoxycarbonyl (Boc) group, is a common strategy to enable selective reactions at other positions.
| Reaction Type | Reagent/Conditions | Expected Product |
| Acylation | Acyl chloride or anhydride, base | N-acyl-3-aminopyrrolidine derivative |
| Alkylation | Alkyl halide, base | N-alkyl-3-aminopyrrolidine derivative |
| Reductive Amination | Aldehyde or ketone, reducing agent | N-alkyl-3-aminopyrrolidine derivative |
| Arylation | Aryl halide, Palladium catalyst, base | N-aryl-3-aminopyrrolidine derivative |
| N-Protection | Boc anhydride | N-Boc-3-aminopyrrolidine derivative |
Modifications and Transformations of the Methoxy (B1213986) Group
The methoxy group at the C-4 position is generally less reactive than the amine functionality. However, it can undergo specific transformations, primarily cleavage to reveal a hydroxyl group.
Ether Cleavage: The methyl ether can be cleaved to the corresponding alcohol using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This deprotection step is often necessary in synthetic routes to unmask a hydroxyl group for further functionalization, such as esterification or oxidation. The choice of reagent depends on the sensitivity of other functional groups present in the molecule.
| Reaction Type | Reagent/Conditions | Expected Product |
| Demethylation | Boron tribromide (BBr₃) | (3R,4R)-3-amino-4-hydroxypyrrolidine derivative |
| Demethylation | Hydrobromic acid (HBr) | (3R,4R)-3-amino-4-hydroxyprolidine derivative |
Stereocontrolled Reactions at Other Ring Positions
Ring Expansion and Contraction Methodologies Involving the Pyrrolidine Core
Modifications to the pyrrolidine ring itself, such as ring expansion to a piperidine (B6355638) or contraction to an azetidine, are complex transformations. Such reactions often require multi-step sequences. For example, a ring expansion could theoretically be initiated by cleavage of a C-N bond followed by intramolecular cyclization with a suitably placed functional group. Conversely, ring contraction methodologies, such as the Wolff rearrangement of a diazoketone derived from the pyrrolidine ring, are known but their application to this specific substrate is not documented.
Role of 3r,4r 3 Pyrrolidinamine, 4 Methoxy As a Chiral Synthon
Incorporation into Complex Molecular Architectures
The (3R,4R)-3-Pyrrolidinamine, 4-methoxy- scaffold has been successfully integrated into the structure of highly complex and potent therapeutic agents. A prominent example is its role in the development of third-generation irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR). Specifically, the moiety is a key component of PF-06459988, a potent inhibitor of T790M-containing EGFR mutants, which are often responsible for acquired resistance to first-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer. nih.gov
The structure of PF-06459988 incorporates the (3R,4R)-4-methoxypyrrolidin-3-yl group, which is further functionalized. The pyrrolidine (B122466) nitrogen is part of an acrylamide (B121943) "warhead" that forms a covalent bond with a cysteine residue in the active site of the EGFR kinase domain. The core of the pyrrolidinamine is linked via a methyleneoxy bridge to the 5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidine core of the inhibitor. This specific arrangement, dictated by the stereochemistry of the pyrrolidine ring, is crucial for positioning the molecule optimally within the ATP-binding site of the mutant EGFR, thereby achieving high potency and selectivity. nih.gov
The enantiomer of the title compound, (3S,4S)-3-methoxy-4-methylaminopyrrolidine, has also been identified as a critical intermediate in the synthesis of AG-7352, a novel quinolone antitumor agent. This further underscores the importance of this chiral scaffold in the development of complex, biologically active molecules.
Table 1: Examples of Complex Molecules Incorporating the 3-Amino-4-methoxypyrrolidine Scaffold
| Compound Name | Incorporated Scaffold | Therapeutic Target |
|---|---|---|
| PF-06459988 | (3R,4R)-3-[...]-4-methoxypyrrolidin-1-yl | T790M-containing EGFR mutants |
Utility in the Construction of Other Chiral Heterocycles
While direct, widespread examples of (3R,4R)-3-Pyrrolidinamine, 4-methoxy- being used as a starting material for the construction of entirely new chiral heterocyclic ring systems are not extensively documented in readily available literature, its structure lends itself to such applications. The vicinal amino and methoxy (B1213986) functionalities on a rigid chiral backbone provide a platform for a variety of cyclization reactions. For instance, the amine can act as a nucleophile to initiate intramolecular reactions with a suitably functionalized substituent on the pyrrolidine nitrogen or, following demethylation, the oxygen atom.
The synthesis of related chiral pyrrolidine and pyrrole (B145914) derivatives has been achieved through methods like the chemoselective Dieckmann reaction of α,β-aminodiesters, demonstrating that functionalized pyrrolidines are key precursors to other heterocyclic structures. nih.gov The principles underlying these transformations could logically be extended to the (3R,4R)-3-Pyrrolidinamine, 4-methoxy- scaffold to generate novel, stereochemically defined bicyclic or more complex heterocyclic systems.
Development of Novel Chiral Ligands and Organocatalysts from (3R,4R)-3-Pyrrolidinamine, 4-methoxy- Scaffolds
The structural motif of a C2-symmetric or pseudo-C2-symmetric 1,2-diamine is a cornerstone in the design of chiral ligands for transition-metal-catalyzed asymmetric synthesis. The (3R,4R)-3-Pyrrolidinamine, 4-methoxy- scaffold, with its vicinal amine and a nitrogen atom within the ring, presents a related and valuable framework. Although the methoxy group is not a traditional coordinating group for many transition metals, the two nitrogen atoms can serve as a bidentate ligand.
Derivatization of the exocyclic amine and the pyrrolidine nitrogen with various substituents (e.g., phosphines, pyridyls, or other coordinating moieties) could lead to a diverse library of chiral ligands. These ligands could find applications in a wide range of asymmetric transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The rigid pyrrolidine backbone would effectively translate the chiral information from the stereocenters to the catalytic active site, inducing high enantioselectivity in the products.
Furthermore, the amine functionalities on the (3R,4R)-3-Pyrrolidinamine, 4-methoxy- scaffold make it a promising candidate for the development of novel organocatalysts. Proline and its derivatives are among the most successful organocatalysts, and the pyrrolidine core of the title compound is a shared feature. The primary amine could be utilized in enamine or iminium ion catalysis, while the tertiary amine of the ring could act as a Brønsted or Lewis base. The stereochemically defined arrangement of these functional groups could lead to highly effective and stereoselective organocatalysts for a variety of organic reactions.
Precursor to Structurally Diverse Amines and Ethers
The (3R,4R)-3-Pyrrolidinamine, 4-methoxy- scaffold provides two key functional handles—the primary amine and the methoxy group—that allow for its elaboration into a wide array of structurally diverse derivatives.
The primary amino group can be readily functionalized through standard synthetic transformations. These include:
Alkylation and Reductive Amination: To introduce one or two alkyl groups, leading to secondary and tertiary amines.
Acylation: To form amides, sulfonamides, and ureas, which can alter the electronic and steric properties of the molecule and introduce new functionalities.
Arylation: Through methods such as Buchwald-Hartwig amination, to generate N-aryl pyrrolidinamines.
The methoxy group, a relatively stable ether, can also be a point of diversification. Cleavage of the methyl ether, typically with strong Lewis acids like boron tribromide (BBr3), would unmask a secondary alcohol. This hydroxyl group can then be:
Alkylated: To introduce different ether functionalities, potentially bearing other functional groups for further reaction.
Esterified: To form esters with a variety of carboxylic acids.
Oxidized: To a ketone, which can then undergo a host of carbonyl-based transformations.
A chemoenzymatic synthesis of the enantiomeric (3S,4S)-3-methoxy-4-methylaminopyrrolidine highlights these possibilities. The synthesis involves the methylation of a hydroxyl group to form the methoxy ether and the reduction of an azide (B81097) to form the amine, which is then methylated. These transformations demonstrate the feasibility of manipulating both key functional groups on the pyrrolidine ring to access a diverse range of derivatives.
Table 2: Potential Derivatizations of (3R,4R)-3-Pyrrolidinamine, 4-methoxy-
| Functional Group | Reaction Type | Resulting Functional Group |
|---|---|---|
| Primary Amine | Alkylation | Secondary/Tertiary Amine |
| Primary Amine | Acylation | Amide, Sulfonamide, Urea |
| Primary Amine | Arylation | N-Aryl Amine |
| Methoxy Ether | Demethylation | Secondary Alcohol |
| Resulting Alcohol | Alkylation | Diverse Ethers |
Advanced Characterization and Analytical Techniques for 3r,4r 3 Pyrrolidinamine, 4 Methoxy
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of (3R,4R)-3-Pyrrolidinamine, 4-methoxy-. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are utilized to map out the connectivity of the atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (3R,4R)-3-Pyrrolidinamine, 4-methoxy-, the trans-configuration of the amine and methoxy (B1213986) groups on the pyrrolidine (B122466) ring influences the coupling constants between the protons at C3 and C4.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 2.8 - 3.2 | m | - |
| H-3 | 3.3 - 3.5 | m | - |
| H-4 | 3.8 - 4.0 | m | - |
| H-5 | 2.9 - 3.3 | m | - |
| NH₂ | 1.5 - 2.5 | br s | - |
| NH | 1.8 - 2.8 | br s | - |
| OCH₃ | 3.35 | s | - |
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~ 50 |
| C-3 | ~ 55 |
| C-4 | ~ 80 |
| C-5 | ~ 48 |
| OCH₃ | ~ 58 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For (3R,4R)-3-Pyrrolidinamine, 4-methoxy-, a common technique is Electrospray Ionization (ESI) which would be expected to show a prominent protonated molecular ion [M+H]⁺.
| Technique | Expected m/z Value | Ion |
| ESI-MS | 117.10 | [M+H]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H and C-O bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium to strong |
| N-H bend (amine) | 1580 - 1650 | Medium |
| C-O stretch (ether) | 1070 - 1150 | Strong |
Ultraviolet (UV) Spectroscopy
(3R,4R)-3-Pyrrolidinamine, 4-methoxy- lacks significant chromophores that absorb in the near-UV range (200-400 nm). Therefore, it is expected to have minimal to no UV absorbance, a characteristic that can be useful in purity assessments where UV-active impurities might be detected.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity and, crucially for a chiral molecule, the enantiomeric excess of (3R,4R)-3-Pyrrolidinamine, 4-methoxy-.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. A chiral stationary phase (CSP) is used to separate the (3R,4R) enantiomer from its (3S,4S) counterpart. The enantiomeric excess (e.e.) can be precisely calculated from the relative peak areas.
| Parameter | Typical Condition |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol with an amine additive (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) |
A successful separation would show two distinct peaks for the racemic mixture, allowing for the quantification of the desired (3R,4R) enantiomer in a sample.
Gas Chromatography (GC)
Gas chromatography can be used to assess the purity of the compound, particularly for volatile impurities. To analyze the chiral nature by GC, derivatization with a chiral reagent is often necessary to form diastereomers that can be separated on a standard achiral column.
| Parameter | Typical Condition |
| Column | Standard non-polar (e.g., DB-5) or polar (e.g., DB-WAX) capillary column |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatizing Agent | (for enantiomeric excess) Mosher's acid chloride or a chiral isocyanate |
Chiroptical Spectroscopy for Absolute Configuration Confirmation
Chiroptical techniques provide direct experimental evidence for the absolute configuration of a chiral molecule.
Circular Dichroism (CD) Spectroscopy
Circular dichroism measures the differential absorption of left and right circularly polarized light. While the pyrrolidinamine itself has weak electronic transitions in the accessible UV region, the sign of the Cotton effect can be diagnostic for a particular stereoisomer, especially when compared to theoretical calculations or data from structurally related compounds. For (3R,4R)-3-Pyrrolidinamine, 4-methoxy-, the CD spectrum would be compared to that of its enantiomer, which would be a mirror image.
Optical Rotatory Dispersion (ORD) Spectroscopy
Mechanistic Insights into Reactions Involving 3r,4r 3 Pyrrolidinamine, 4 Methoxy
Investigation of Reaction Pathways as a Nucleophile or Base
The chemical structure of (3R,4R)-3-Pyrrolidinamine, 4-methoxy- features a secondary amine and a methoxy (B1213986) group on a pyrrolidine (B122466) ring, which dictates its reactivity. The nitrogen atom of the amine group possesses a lone pair of electrons, making it a primary site for nucleophilic and basic activity.
As a Nucleophile: The lone pair on the nitrogen atom allows it to attack electron-deficient centers. In nucleophilic substitution reactions, for instance, it can displace a leaving group from an alkyl halide or a similar substrate. The stereochemistry of the pyrrolidine ring, with its trans configuration of the amine and methoxy groups, can influence the steric environment of the nucleophilic attack, potentially leading to diastereoselective outcomes in reactions with chiral electrophiles. Computational studies on the nucleophilic aromatic substitution (SNAr) of thiophenes with pyrrolidine have shown a stepwise mechanism involving the initial addition of the pyrrolidine to form a zwitterionic intermediate. nih.gov A similar pathway can be postulated for (3R,4R)-3-Pyrrolidinamine, 4-methoxy-.
As a Base: The same lone pair on the nitrogen atom can also accept a proton, allowing the compound to act as a Brønsted-Lowry base. The basicity of the amine is influenced by the electronic effects of the substituents on the pyrrolidine ring. The methoxy group, being electron-withdrawing through induction but electron-donating through resonance, will have a subtle effect on the pKa of the amine. In elimination reactions, it can act as a base to abstract a proton, leading to the formation of an alkene. The choice between nucleophilic substitution and elimination pathways is often dependent on factors such as the structure of the substrate, the reaction temperature, and the solvent.
Understanding Stereoselectivity in Transformations Catalyzed by (3R,4R)-3-Pyrrolidinamine, 4-methoxy- Derived Catalysts
Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. researchgate.net While specific studies on catalysts derived directly from (3R,4R)-3-Pyrrolidinamine, 4-methoxy- are not prominent, the principles of stereoselective catalysis by similar structures are well-established. The defined stereochemistry of the (3R,4R) centers would be crucial in creating a chiral environment around the catalytic site.
For instance, if this compound were used to form a chiral catalyst for a Michael addition, the stereoisomeric outcome of the product would be directly influenced by the spatial arrangement of the substituents on the pyrrolidine ring of the catalyst. The catalyst would orient the reacting molecules in a specific way to favor the formation of one enantiomer or diastereomer over the other. The trans arrangement of the amine and methoxy groups would create a specific steric and electronic environment that directs the approach of the substrates.
Kinetic Studies and Rate-Determining Steps
Detailed kinetic studies, including the determination of rate laws and rate-determining steps for reactions involving (3R,4R)-3-Pyrrolidinamine, 4-methoxy-, are not available in the surveyed literature. However, general methodologies for such investigations would apply. For a reaction where it acts as a nucleophile, the rate law would likely be dependent on the concentrations of both the pyrrolidinamine and the electrophilic substrate.
For example, in a hypothetical SN2 reaction, the rate law would be: Rate = k[(3R,4R)-3-Pyrrolidinamine, 4-methoxy-][Substrate]
Isotopic Labeling Studies to Probe Reaction Mechanisms
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. While no specific isotopic labeling studies involving (3R,4R)-3-Pyrrolidinamine, 4-methoxy- have been reported, such experiments could provide valuable insights. For instance, replacing the hydrogen on the nitrogen with deuterium (N-D) could be used to investigate the role of this proton in a reaction mechanism. If the rate of the reaction changes upon this isotopic substitution (a kinetic isotope effect), it would indicate that the N-H bond is broken in the rate-determining step.
Similarly, labeling one of the carbon atoms of the pyrrolidine ring with ¹³C could be used to track the fate of the pyrrolidine moiety in a complex reaction sequence, helping to confirm proposed reaction pathways and intermediates.
Emerging Research Frontiers and Future Prospects for 3r,4r 3 Pyrrolidinamine, 4 Methoxy
Innovations in Green Chemistry Approaches for its Synthesis
The synthesis of chiral molecules like (3R,4R)-3-Pyrrolidinamine, 4-methoxy- has traditionally relied on multi-step processes that can generate significant chemical waste. The principles of green chemistry are driving innovation towards more sustainable and efficient synthetic routes. For pyrrolidine (B122466) derivatives, several green approaches are being actively explored and could be applied to the synthesis of this specific compound.
One promising area is the use of biocatalysis. Engineered enzymes, such as transaminases and imine reductases, offer highly enantioselective routes to chiral amines under mild, aqueous conditions. acs.orgresearchgate.net Biocatalytic methods, including the use of aldolases, can facilitate the construction of complex chiral molecules from simple achiral starting materials, potentially reducing the number of synthetic steps and avoiding the use of hazardous reagents. researchgate.net For instance, the enzymatic intramolecular C(sp³)–H amination of organic azides using evolved cytochrome P450 enzymes presents a novel and green strategy for constructing chiral pyrrolidines. acs.orgnih.gov
Another green approach involves the use of environmentally benign solvent systems. Three-component domino reactions in ethanol/water mixtures have been successfully employed for the synthesis of pyrrolidine-fused spirooxindoles, demonstrating the feasibility of catalyst-free reactions in green solvents. rsc.org Microwave-assisted organic synthesis (MAOS) is another technique that aligns with green chemistry principles by often reducing reaction times, increasing yields, and enabling solvent-free conditions for the synthesis of pyrrolidine scaffolds. nih.gov
These green methodologies offer significant potential for developing more sustainable and economical manufacturing processes for (3R,4R)-3-Pyrrolidinamine, 4-methoxy- and its derivatives.
| Green Synthesis Approach | Potential Advantages for (3R,4R)-3-Pyrrolidinamine, 4-methoxy- Synthesis | Relevant Research Areas |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. acs.orgresearchgate.net | Engineered transaminases, imine reductases, cytochrome P450s. acs.orgresearchgate.netnih.gov |
| Green Solvents | Use of non-toxic, renewable solvents like water and ethanol. rsc.org | Domino reactions, catalyst-free synthesis. rsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. nih.gov | Synthesis of heterocyclic compounds. nih.gov |
Potential in Supramolecular Chemistry and Materials Science
The unique structural features of (3R,4R)-3-Pyrrolidinamine, 4-methoxy-, namely its chirality and the presence of hydrogen bond donors and acceptors, make it an intriguing candidate for applications in supramolecular chemistry and materials science. Chiral diamines are known to play a crucial role in the formation of complex supramolecular assemblies. nih.gov
In supramolecular chemistry, chirality can be transferred from the molecular level to the macroscopic level, leading to the formation of hierarchical structures with unique properties. nih.gov The defined stereochemistry of (3R,4R)-3-Pyrrolidinamine, 4-methoxy- could be exploited to direct the self-assembly of larger structures, such as helical polymers or chiral metal-organic frameworks (MOFs). The amine and methoxy (B1213986) groups can participate in hydrogen bonding and coordination interactions, which are fundamental to the construction of these ordered systems. nih.gov Chiral recognition is another area where this compound could find use, potentially as a component of a chiral sensor or in enantioselective separation processes.
In materials science, the incorporation of chiral building blocks like (3R,4R)-3-Pyrrolidinamine, 4-methoxy- into polymers or other materials can impart chiroptical properties, which are of interest for applications in optics and electronics. Furthermore, the pyrrolidine scaffold can serve as a basis for the development of novel organocatalysts. Chiral amines and their derivatives are effective catalysts for a variety of asymmetric reactions. researchgate.net The specific stereoconfiguration of this compound could lead to catalysts with novel reactivity and selectivity.
| Potential Application Area | Key Structural Features | Illustrative Examples from Related Compounds |
| Supramolecular Assembly | Chirality, hydrogen bond donors/acceptors. | Formation of chiral chains and sheets in malate (B86768) salts of organic diamines. nih.gov |
| Chiral Materials | Defined stereochemistry, potential for chiroptical properties. | Chiral polymers and metal-organic frameworks. |
| Organocatalysis | Chiral diamine scaffold. | Protonated chiral 1,2-diamines for asymmetric aldol (B89426) reactions. researchgate.net |
Advanced Applications in Chemical Biology (as a probe or scaffold)
The pyrrolidine ring is one of the most prevalent five-membered nitrogen heterocycles found in FDA-approved drugs, highlighting its significance as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for a better exploration of the pharmacophore space compared to flat aromatic rings. nih.govnih.gov (3R,4R)-3-Pyrrolidinamine, 4-methoxy- serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The stereochemistry and functional groups of this compound can be crucial for its interaction with biological targets. nih.govontosight.ai
As a scaffold , (3R,4R)-3-Pyrrolidinamine, 4-methoxy- can be elaborated with various substituents to create libraries of compounds for screening against different biological targets. Its use as a key intermediate in the synthesis of potent and selective drug candidates underscores its value in this regard. The pyrrolidine core provides a rigid framework that can be functionalized to optimize binding affinity and selectivity for a target protein. nih.gov
As a chemical probe , this compound or its derivatives could be developed to study biological processes. A chemical probe is a small molecule that interacts with a specific protein and can be used to elucidate its function in cells or organisms. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, to a derivative of (3R,4R)-3-Pyrrolidinamine, 4-methoxy-, it could be used to visualize the localization of a target protein or to isolate its binding partners. The development of such probes is crucial for target validation in drug discovery.
| Application | Role of (3R,4R)-3-Pyrrolidinamine, 4-methoxy- | Importance in Chemical Biology |
| Scaffold | A core structure for the synthesis of diverse compound libraries. nih.gov | The pyrrolidine ring is a privileged scaffold in many approved drugs. nih.govresearchgate.net |
| Chemical Probe | A starting point for the design of molecules to study biological targets. | Essential tools for target identification and validation in drug discovery. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis platforms to accelerate the drug discovery and development process. bohrium.comresearchgate.net These technologies offer numerous advantages over traditional batch synthesis, including improved safety, better process control, higher yields, and the potential for rapid library synthesis. bohrium.cominnovationnewsnetwork.com
The synthesis of chiral pyrrolidines has been successfully demonstrated in continuous flow systems. rsc.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for achieving high stereoselectivity in asymmetric reactions. nih.govmdpi.comrsc.org The integration of in-line analysis and purification techniques can lead to fully automated processes for the on-demand synthesis of pharmaceutical intermediates like (3R,4R)-3-Pyrrolidinamine, 4-methoxy-. nih.gov
Automated synthesis platforms, often coupled with computational tools for retrosynthesis and reaction optimization, are revolutionizing the way chemists design and execute synthetic routes. atomfair.com By implementing the synthesis of (3R,4R)-3-Pyrrolidinamine, 4-methoxy- on such a platform, it would be possible to rapidly generate derivatives for structure-activity relationship (SAR) studies. This would significantly shorten the timeline for the development of new drug candidates based on this valuable scaffold. The combination of flow chemistry and automation holds the key to a more efficient and data-driven approach to chemical synthesis in the pharmaceutical industry. bohrium.comresearchgate.net
| Technology | Application to (3R,4R)-3-Pyrrolidinamine, 4-methoxy- | Key Advantages |
| Flow Chemistry | Continuous and scalable synthesis. rsc.org | Improved safety, better process control, higher yields. bohrium.com |
| Automated Synthesis | Rapid generation of derivatives for SAR studies. nih.gov | High-throughput synthesis, reduced manual labor, data-rich experimentation. innovationnewsnetwork.comnih.gov |
| Computational Tools | AI-driven retrosynthesis and optimization of synthetic routes. atomfair.com | Accelerated discovery of novel and efficient synthetic pathways. atomfair.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
